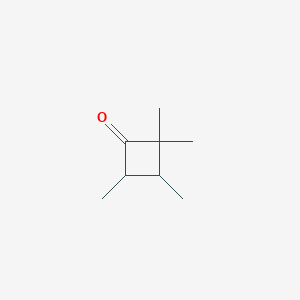

2,2,3,4-Tetramethylcyclobutan-1-one

Description

2,2,3,4-Tetramethylcyclobutan-1-one is a cyclobutanone derivative featuring four methyl substituents at positions 2, 2, 3, and 4 on its four-membered ring. This structural arrangement introduces significant ring strain, influencing its chemical reactivity and physical properties. Notably, it has been identified in volatile organic compounds (VOCs) produced by bacterial strains (e.g., OS12 and OS25) and exhibits antifungal activity, inhibiting Fusarium oxysporum mycelial growth by 35% in experimental assays .

Properties

CAS No. |

1193-34-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2,2,3,4-tetramethylcyclobutan-1-one |

InChI |

InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |

InChI Key |

PVXWXVPUCQYBGD-UHFFFAOYSA-N |

SMILES |

CC1C(C(C1=O)(C)C)C |

Canonical SMILES |

CC1C(C(C1=O)(C)C)C |

Synonyms |

2,2,3,4-Tetramethyl-1-cyclobutanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2,2,4,4-Tetramethylcyclobutan-1-one

Key Differences :

- Substituent Positions : The 2,2,4,4 isomer differs in methyl group placement, leading to distinct steric and electronic effects. The symmetrical substitution at positions 2 and 4 may reduce ring strain compared to the asymmetrical 2,2,3,4 isomer.

- Applications : The 2,2,4,4 isomer is commercially available in quantities ranging from 100 mg to 1 g (CymitQuimica), indicating its utility as a reference standard or synthetic intermediate in materials science .

- Biological Activity: No direct antifungal data are provided for this isomer, suggesting divergent biological roles compared to 2,2,3,4-Tetramethylcyclobutan-1-one.

Table 1: Comparison of Cyclobutanone Derivatives

Functional Group Variants: 2,2,4,4-Tetramethylcyclobutan-1-amine Hydrochloride

Key Differences :

- Functional Group : The amine hydrochloride derivative replaces the ketone with an amine group, altering solubility and reactivity. Its molecular formula is C₈H₁₈ClN (MW: 163.69 g/mol) .

- Applications : Marketed for industrial and research use (ECHEMI), it likely serves as a building block in organic synthesis or pharmaceutical development .

- Regulatory Compliance : Adheres to global safety standards, emphasizing its suitability for regulated industries .

Trimethylcyclobutanone Analog: 2,2,3-Trimethylcyclobutan-1-one

Research and Industrial Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.